3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan
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Overview
Description
3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan is an organofluorine compound with the molecular formula C6H2BrF5O. This compound is notable for its unique structure, which includes both bromine and multiple fluorine atoms attached to a furan ring. The presence of these halogens imparts distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan typically involves halogenation and fluorination reactions. One common method includes the bromination of a difluoromethyl-substituted furan, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process. Additionally, the use of catalysts can improve the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the furan ring.
Coupling Reactions: It can engage in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.
Coupling: Palladium catalysts are commonly employed in cross-coupling reactions, often in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan exerts its effects involves interactions with various molecular targets. The presence of multiple halogens can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another halogenated compound with applications in organic synthesis.
3-Bromo-2-(trifluoromethyl)furan: A structurally similar compound with different fluorine substitution patterns.
Uniqueness
3-Bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan is unique due to the combination of bromine and multiple fluorine atoms on a furan ring. This specific arrangement imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-(trifluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5O/c7-2-1-3(6(10,11)12)13-4(2)5(8)9/h1,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMKPXYQUFOGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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